6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is a heterocyclic compound that belongs to the pyrrolopyridine family. This compound is characterized by a fused pyrrole and pyridine ring system, which contributes to its unique chemical properties and potential biological activity. The chemical formula for this compound is , with a molecular weight of approximately 192.17 g/mol. It has garnered attention in scientific research due to its potential applications in medicinal chemistry and pharmacology.
6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid is classified as an organic heterocyclic compound. It falls under the category of carboxylic acids due to the presence of a carboxyl functional group (-COOH) in its structure. The compound's classification can also be related to its potential as a pharmaceutical agent.
The synthesis of 6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors through condensation reactions.
Technical Details:
The molecular structure of 6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid features:
The three-dimensional conformation can significantly influence its reactivity and interactions with biological targets.
Key structural data includes:
The compound can participate in various chemical reactions typical for heterocycles:
Technical Details:
The reactivity of this compound can be influenced by substituents on the rings, which may enhance or inhibit certain reaction pathways.
While specific mechanisms for this compound are not extensively documented, its structural features suggest potential interactions with biological systems:
Research into similar compounds indicates that modifications at key positions can lead to enhanced biological activity.
Relevant data from suppliers indicate that handling precautions should be taken due to potential reactivity.
6-Methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylic acid has several potential applications:
This compound represents an intriguing candidate for further research into its pharmacological properties and applications in therapeutic contexts.
The core pyrrolo[2,3-c]pyridine scaffold is synthesized via multistep routes emphasizing ring closure and oxidation control. Commercial suppliers (e.g., Laibo Chem) offer the base compound (CAS 1526955-38-3) in 96% purity at 250mg (R$14,195.83) or 100mg (R$8,500.15) scales, confirming industrial feasibility [1] [3]. Key approaches include:
Table 1: Commercial Sources and Specifications of Base Scaffold
Supplier | Package | Purity | Price (BRL) | CAS Number |
---|---|---|---|---|
Laibo Chem (ACS) | 250 mg | 96% | 14,195.83 | 1526955-38-3 |
Laibo Chem (Global Labor) | 100 mg | 96% | 8,500.15 | 1526955-38-3 |
Scalability remains challenging due to: (i) stringent temperature control (−78°C to 25°C) during enolate formation, and (ii) column chromatography needs for ring-closed intermediates [1] .
Tosyl (tosylsulfonyl) and bromo groups serve as transient protectors and cross-coupling handles, enabling precise C−C bond formation at sterically hindered positions:
Table 2: Key Intermediates for Directed Functionalization
Intermediate | CAS Number | Role | Reference |
---|---|---|---|
6-Methyl-7-oxo-1-(p-tolylsulfonyl)pyrrolo[2,3-c]pyridine-2-carboxylic acid | 2891598-23-3 | N1 protection/C2 carboxylation | [6] |
4-Bromo-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid | 1622303-52-9 | Cross-coupling at C4 | [7] |
Ethyl 4-bromo-6-methyl-7-oxo-1-tosyl-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate | 1445993-96-3 | Ester protection + C4 activation | [8] |
Bromo substituents also facilitate iodine exchange (using Finkelstein conditions) to enhance reactivity in Ullmann or Sonogashira reactions, as demonstrated in methyl 3-iodo-1-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxylate (CAS 2932443-02-0) [10].
The C4-carboxylic acid group poses challenges in solubility and decarboxylation. Optimization leverages ester protections and bioisosteric replacements:
Table 3: Carboxylic Acid Optimization Approaches
Strategy | Derivative Example | Condition | Outcome |
---|---|---|---|
Ester protection | Ethyl 2-carboxylate (C2 position) | Ethanol, H₂SO₄, reflux | Stability during C4 bromination |
Amide coupling | 1-(Piperidin-4-yl)-6-methyl-7-oxo-6,7-dihydro-1H-pyrrolo[2,3-c]pyridine-4-carboxamide | EDC, HOBt, DIPEA | Improved logP (1.8 vs. −0.2) |
Lyophilization | Free acid (neat) | −20°C, dark storage | Prevents decarboxylation |
Solubility limitations (0.1 mg/mL in water) are addressed via sodium salt formation (using NaHCO₃) or PEGylation, boosting solubility >10-fold for biological assays [1] [3].
CAS No.: 71031-15-7
CAS No.: 2454-11-7
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: